Cas no 877201-35-9 ({spiro[2.5]octan-6-yl}methanamine)

{spiro[2.5]octan-6-yl}methanamine structure
877201-35-9 structure
Nombre del producto:{spiro[2.5]octan-6-yl}methanamine
Número CAS:877201-35-9
MF:C9H17N
Megavatios:139.23798251152
MDL:MFCD11501146
CID:1003671
PubChem ID:50998995

{spiro[2.5]octan-6-yl}methanamine Propiedades químicas y físicas

Nombre e identificación

    • Spiro[2.5]octan-6-ylmethanamine
    • Spiro[2.5]octane-6-methanamine
    • 6-Aminomethyl-spiro[2.5]octane
    • {spiro[2.5]octan-6-yl}methanamine
    • 877201-35-9
    • 1-{SPIRO[2.5]OCTAN-6-YL}METHANAMINE
    • MFCD11501146
    • 6-Aminomethyl-spiro[2,5]octane
    • 1-(Spiro[2.5]octan-6-yl)methanamine
    • SCHEMBL14669119
    • EN300-300215
    • AS-35766
    • DTXSID40679370
    • CS-0055027
    • AKOS006324580
    • MDL: MFCD11501146
    • Renchi: 1S/C9H17N/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7,10H2
    • Clave inchi: JEDATJQHUZRDBE-UHFFFAOYSA-N
    • Sonrisas: NCC1CCC2(CC2)CC1

Atributos calculados

  • Calidad precisa: 139.13600
  • Masa isotópica única: 139.136
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 117
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 26A^2
  • Xlogp3: 2.1

Propiedades experimentales

  • Color / forma: Pale-yellow to Yellow-brown Liquid
  • PSA: 26.02000
  • Logp: 2.61580

{spiro[2.5]octan-6-yl}methanamine Información de Seguridad

{spiro[2.5]octan-6-yl}methanamine Datos Aduaneros

  • Código HS:2921300090
  • Datos Aduaneros:

    China Customs Code:

    2921300090

    Overview:

    2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

{spiro[2.5]octan-6-yl}methanamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQA135-500MG
{spiro[2.5]octan-6-yl}methanamine
877201-35-9 95%
500MG
¥ 3,418.00 2023-04-13
Enamine
EN300-300215-0.1g
{spiro[2.5]octan-6-yl}methanamine
877201-35-9 95.0%
0.1g
$669.0 2025-03-19
Alichem
A289000975-250mg
Spiro[2.5]octan-6-ylmethanamine
877201-35-9 97%
250mg
$303.00 2023-08-31
TRC
A818810-50mg
Spiro[2.5]octan-6-ylmethanamine
877201-35-9
50mg
$ 250.00 2022-06-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQA135-10G
{spiro[2.5]octan-6-yl}methanamine
877201-35-9 95%
10g
¥ 25,608.00 2023-04-13
Enamine
EN300-300215-0.25g
{spiro[2.5]octan-6-yl}methanamine
877201-35-9 95.0%
0.25g
$699.0 2025-03-19
Enamine
EN300-300215-1.0g
{spiro[2.5]octan-6-yl}methanamine
877201-35-9 95.0%
1.0g
$760.0 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQA135-5G
{spiro[2.5]octan-6-yl}methanamine
877201-35-9 95%
5g
¥ 15,364.00 2023-04-13
abcr
AB283165-100mg
6-Aminomethyl-spiro[2,5]octane; .
877201-35-9
100mg
€343.40 2025-02-15
A2B Chem LLC
AC11491-250mg
6-Aminomethyl-spiro[2.5]octane
877201-35-9 97%
250mg
$413.00 2024-04-19

{spiro[2.5]octan-6-yl}methanamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diethylzinc Solvents: Toluene ;  20 h, rt → 60 °C
2.1 Reagents: Tosyl chloride ,  Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, 0 °C → rt
2.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 h, rt → 60 °C
2.3 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  10 h, rt
2.4 Solvents: Tetrahydrofuran ;  0.5 h, 0 °C → rt
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  0.5 h, rt
Referencia
4-Amino-2-cyanopyrimidines: Novel scaffold for nonpeptidic cathepsin S inhibitors
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4642-4646

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  0.5 h, rt
1.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
Referencia
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  0.5 h, rt
Referencia
4-Amino-2-cyanopyrimidines: Novel scaffold for nonpeptidic cathepsin S inhibitors
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4642-4646

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  3 h, rt → 60 °C
1.3 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water ;  10 h, 185 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
3.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  0.5 h, rt
4.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
Referencia
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  0.5 h, rt
2.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
Referencia
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, 0 °C → rt
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  3 h, rt → 60 °C
1.3 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  10 h, rt
1.4 Solvents: Tetrahydrofuran ;  0.5 h, 0 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  0.5 h, rt
Referencia
4-Amino-2-cyanopyrimidines: Novel scaffold for nonpeptidic cathepsin S inhibitors
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(16), 4642-4646

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
2.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  0.5 h, rt
3.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
Referencia
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

{spiro[2.5]octan-6-yl}methanamine Raw materials

{spiro[2.5]octan-6-yl}methanamine Preparation Products

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:877201-35-9){spiro[2.5]octan-6-yl}methanamine
A862444
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):160.0/267.0/742.0